1-(chloromethyl)-4-hexylbenzene
Description
1-(Chloromethyl)-4-hexylbenzene (C₁₃H₁₉Cl, MW 210.74) is a substituted aromatic compound featuring a benzene ring with a chloromethyl (-CH₂Cl) and a hexyl (-C₆H₁₃) group in the para positions. The chloromethyl group is reactive in nucleophilic substitution reactions, enabling further functionalization.
Properties
CAS No. |
58999-67-0 |
|---|---|
Molecular Formula |
C13H19Cl |
Molecular Weight |
210.74 g/mol |
IUPAC Name |
1-(chloromethyl)-4-hexylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |
InChI Key |
YSDRLNRMJRFZDN-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-hexylbenzene can be synthesized through the chloromethylation of 4-hexylbenzene. This process typically involves the reaction of 4-hexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating its attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-hexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hexyl chain can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-hexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-hexylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The hexyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
1-(Chloromethyl)-3,5-Dimethylbenzene (C₉H₁₁Cl, MW 154.64)
- Substituents: Chloromethyl + 3,5-dimethyl groups.
- Electronic Effects: Methyl groups are electron-donating, slightly deactivating the ring.
- Reactivity: Chloromethyl group reacts efficiently with SOCl₂ (71% yield) due to low steric hindrance .
- NMR Data: Chloromethyl protons at 4.15 ppm (¹H), 46.97 ppm (¹³C) .
1-(Chloromethyl)-4-Fluoro-2-Isocyanatobenzene (C₈H₅ClFNO, MW 185.58) Substituents: Chloromethyl + fluoro + isocyanate. Electronic Effects: Fluorine (electron-withdrawing) and isocyanate (highly reactive) enhance electrophilicity. Applications: Likely used in polymer or pharmaceutical synthesis .
1-(Chloromethyl)-4-(Heptyloxy)benzene (C₁₄H₂₁ClO, MW 240.77)
- Substituents: Chloromethyl + heptyloxy (-OC₇H₁₅).
- Electronic Effects: Alkoxy group donates electrons via resonance, slightly deactivating the ring.
- Physical Properties: Longer alkoxy chain increases hydrophobicity compared to hexyl .
1-(Chloromethyl)-4-Methanesulfonylbenzene (C₈H₇ClO₂S, MW 202.66)
- Substituents: Chloromethyl + methanesulfonyl (-SO₂CH₃).
- Electronic Effects: Sulfonyl group is strongly electron-withdrawing, activating the chloromethyl for nucleophilic substitution.
- Applications: Pharmaceutical intermediates (e.g., antibacterial agents) .
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